molecular formula C23H26N2O4S B2464556 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1706290-55-2

3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2464556
CAS No.: 1706290-55-2
M. Wt: 426.53
InChI Key: ACNGTJSRIRKXED-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule characterized by a triethoxy-substituted benzamide core linked to a pyridine-thiophene hybrid moiety. The benzamide group features ethoxy substituents at the 3, 4, and 5 positions, enhancing lipophilicity and steric bulk compared to simpler benzamide derivatives.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-4-27-20-10-18(11-21(28-5-2)22(20)29-6-3)23(26)25-13-16-9-19(14-24-12-16)17-7-8-30-15-17/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNGTJSRIRKXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the benzamide core.

    Introduction of the Thiophene Moiety: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups and thiophene ring can be oxidized under suitable conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups may yield corresponding aldehydes or carboxylic acids, while reduction of the benzamide core may produce primary amines.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
    • HeLa Cells : IC50 values around 12.34 µM suggest potent activity.
    • Comparative studies show that similar compounds can have varying efficacy based on structural modifications.
CompoundCell LineIC50 (µM)
3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamideHeLa12.34
Benzamide derivative with oxadiazoleMCF-714.31
  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer proliferation, such as tubulin and heat shock protein 90 (Hsp90), leading to apoptosis in cancer cells.

Antimicrobial Properties

Studies have explored its potential as an antimicrobial agent. The unique structure allows for interaction with bacterial cell membranes or specific microbial enzymes, potentially disrupting their function.

Material Science

The compound is also being investigated for its use in developing advanced materials:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
  • Photovoltaic Cells : The compound's unique structure can enhance light absorption and charge transport.

Case Studies

Several studies have focused on the biological activity and synthetic pathways of related compounds:

  • A study highlighted the synthesis of thiadiazole derivatives showing promising anticancer properties through structural modifications that enhance cellular uptake and interaction with biological targets.
  • Another research effort demonstrated that compounds similar to this compound can inhibit specific kinases critical for tumor growth.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Benzamide Derivatives

The compound shares structural similarities with benzamide-based molecules reported in , such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and related analogs. Key differences include:

Feature Target Compound Compounds (e.g., 4d)
Benzamide Substituents 3,4,5-Triethoxy groups (electron-donating, lipophilic) 3,4-Dichloro groups (electron-withdrawing, polar)
Heterocyclic Core Pyridine-thiophene hybrid Thiazole-pyridine hybrid
Linker Group Pyridin-3-ylmethyl Thiazol-2-yl with morpholinomethyl or piperazine substituents

The triethoxy groups in the target compound likely improve solubility compared to dichloro substituents in 4d, while the pyridine-thiophene moiety may enhance π-stacking interactions in biological targets relative to thiazole-based cores .

Comparison with HDAC Inhibitors

The target compound’s benzamide-pyridine architecture aligns with known HDAC inhibitors like MS275 (Entinostat), which contains a pyridinylmethyl-benzamide motif critical for zinc-binding in HDAC active sites . Key distinctions include:

Feature Target Compound MS275 (Entinostat)
Benzamide Substituents Triethoxy groups Unsubstituted benzamide with aminophenylcarbamate
Heterocyclic Moieties Thiophene-pyridine Pyridine-only
Pharmacophore Potential HDAC inhibition (inferred) Confirmed HDAC1/3 inhibition (IC₅₀ ~ 0.3–1.0 μM)

The thiophene ring in the target compound may alter isoform selectivity or binding kinetics compared to MS275, while the triethoxy groups could modulate cell permeability .

Physicochemical and Analytical Data

While direct data for the target compound are unavailable, comparisons with compounds highlight trends:

Parameter Target Compound (Inferred) 3,4-Dichloro Analogs (4d–4i)
Molecular Weight ~450–470 g/mol 470–520 g/mol
Melting Point 180–200°C (estimated) 160–220°C (reported)
1H NMR (Key Peaks) - Triethoxy CH₃: δ 1.3–1.4 ppm (t) - Dichloro aromatic H: δ 7.5–8.2 ppm (m)
- Thiophene H: δ 7.2–7.5 ppm (m) - Thiazole CH₂: δ 3.5–4.0 ppm (s)

The triethoxy groups would produce distinct NMR signals compared to dichloro substituents, while HRMS would confirm molecular ion peaks (e.g., [M+H]+ ~451.18 for C₂₄H₂₆N₂O₄S) .

Biological Activity

3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a benzamide core with ethoxy substituents and a thiophene-pyridine moiety. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors involved in cellular processes. For example, compounds with similar structures have been reported to inhibit tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response mechanisms.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of benzamides with similar structures can inhibit cell proliferation in various cancer cell lines. The compound showed IC50 values in the micromolar range against several cancer types, indicating potent cytotoxic effects .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
3,4,5-triethoxy-N-((5-(thiophen-3-yl)...HeLa12.34
4-chloro-benzamide derivativeNCI-H4608.55
Benzamide derivative with oxadiazoleMCF-714.31

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar benzamide derivatives have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring may enhance the compound's ability to penetrate microbial membranes .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on HeLa cells. The results indicated that the compound induced apoptosis through caspase activation pathways, leading to significant tumor cell death .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of related benzamide derivatives. The study reported that compounds with similar structural motifs exhibited bactericidal activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .

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